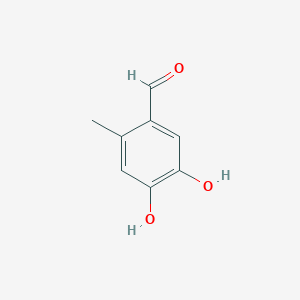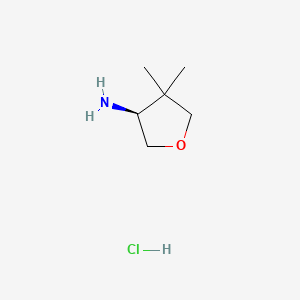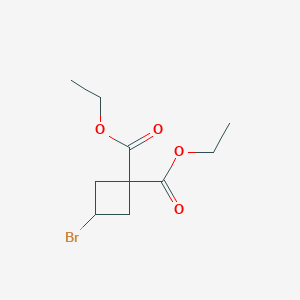![molecular formula C9H6N4 B14009986 Tetrazolo[1,5-a]quinoline CAS No. 235-25-6](/img/structure/B14009986.png)
Tetrazolo[1,5-a]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]quinoline can be synthesized through several methods:
Reaction of 2-chloroquinoline with sodium azide: This method involves the nucleophilic substitution of the chlorine atom by the azide group, followed by cyclization to form the tetrazole ring.
Diazotization of 2-hydrazinylquinoline derivatives: This method involves the formation of a diazonium salt, which then undergoes cyclization to form the tetrazole ring.
Intramolecular cyclocondensation of 2-azidoarylidenes: This method involves the formation of an azide intermediate, which then cyclizes to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. For example, the reaction of this compound-4-carbaldehyde with o-phenylenediamine in the presence of p-toluenesulfonic acid under microwave irradiation has been reported .
化学反应分析
Types of Reactions: Tetrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium azide and various alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amine derivatives of this compound.
Substitution: this compound derivatives with different substituents on the tetrazole ring.
科学研究应用
Tetrazolo[1,5-a]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial, antifungal, and anticancer activities
作用机制
Tetrazolo[1,5-a]quinoline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoxalines: These compounds share a similar structure but have different biological activities and applications.
Tetrazolo[1,5-a]pyridines: These compounds also have a fused tetrazole ring but differ in their chemical reactivity and biological properties.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions and its diverse biological activities. Its fusion of the tetrazole and quinoline rings enhances its stability and reactivity, making it a versatile compound for various applications .
相似化合物的比较
- Tetrazolo[1,5-a]quinoxalines
- Tetrazolo[1,5-a]pyridines
- Tetrazolo[1,5-a]quinoline-4-carbaldehyde
属性
CAS 编号 |
235-25-6 |
|---|---|
分子式 |
C9H6N4 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
tetrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-6-9-10-11-12-13(8)9/h1-6H |
InChI 键 |
HHFCAUSIBNOUOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=NN=NN32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


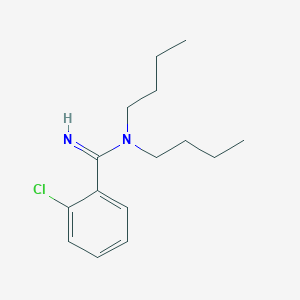

![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
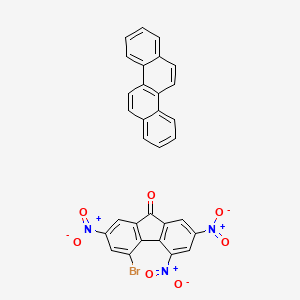
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
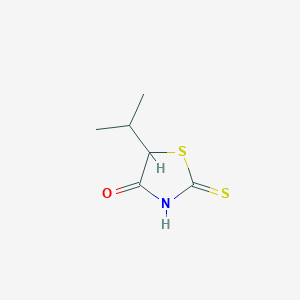
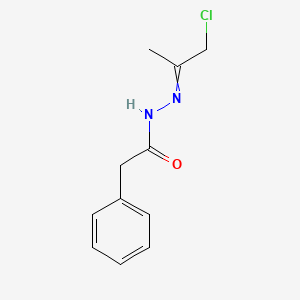
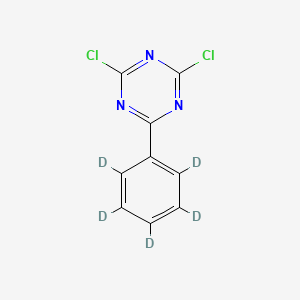
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
